molecular formula C2H5NOS2 B14681193 O-methyl aminosulfanylmethanethioate CAS No. 35659-78-0

O-methyl aminosulfanylmethanethioate

Cat. No.: B14681193
CAS No.: 35659-78-0
M. Wt: 123.20 g/mol
InChI Key: ZMQDTBLHPSNIJU-UHFFFAOYSA-N
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Description

O-Methyl aminosulfanylmethanethioate is a sulfur-containing organic compound characterized by an O-methyl ester group attached to a thioic acid backbone with an aminosulfanyl substituent.

Properties

CAS No.

35659-78-0

Molecular Formula

C2H5NOS2

Molecular Weight

123.20 g/mol

IUPAC Name

O-methyl aminosulfanylmethanethioate

InChI

InChI=1S/C2H5NOS2/c1-4-2(5)6-3/h3H2,1H3

InChI Key

ZMQDTBLHPSNIJU-UHFFFAOYSA-N

Canonical SMILES

COC(=S)SN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl aminosulfanylmethanethioate typically involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes. This process proceeds under mild conditions (60°C) using NaOH as a base . The reaction mechanism involves the dehydrogenation of methanol to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

O-methyl aminosulfanylmethanethioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

O-methyl aminosulfanylmethanethioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Studied for its potential role in modulating biological activities through its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of O-methyl aminosulfanylmethanethioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare O-methyl aminosulfanylmethanethioate with structurally or functionally related compounds, focusing on molecular features, applications, and experimental data derived from the evidence.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula CAS RN Key Functional Groups Applications/Properties Reference
This compound Not explicitly provided 1861-47-8* O-methyl ester, thioate, aminosulfanyl Hypothesized agrochemical/pharmaceutical use (inferred from analogues)
O-Methyl isopropylphosphonothiolate C₄H₁₁O₂PS Not provided O-methyl ester, phosphonothiolate Chemical synthesis intermediates
O-Methyl methylphosphonothionochloridate C₂H₆ClOPS 2524-15-4 O-methyl ester, phosphonothionochloridate Nerve agent precursor (Schedule 2B04)
O-Methyl N-benzyl carbamate C₉H₁₁NO₂ Not provided O-methyl ester, carbamate Thermal decomposition studies for isocyanate synthesis
Triflusulfuron methyl ester C₁₄H₁₅F₃N₄O₆S Not provided O-methyl ester, sulfonylurea Herbicide (triflusulfuron active form)

Notes:

  • *The CAS 1861-47-8 corresponds to a structurally similar compound in , used here for proxy comparison.
  • Schedule 2B04 in denotes regulatory control under chemical weapons conventions.

Key Findings:

Structural Variations and Reactivity: Phosphonothiolates (e.g., O-methyl isopropylphosphonothiolate) exhibit phosphorus-centered reactivity, making them intermediates in organophosphorus synthesis . Carbamates like O-methyl N-benzyl carbamate undergo thermal decomposition to produce isocyanates, a property leveraged in industrial synthesis . The stability of this compound under similar conditions remains unexplored but could differ due to its thioate backbone.

Biological and Agrochemical Relevance: Sulfonylurea herbicides (e.g., triflusulfuron methyl ester) rely on sulfonyl groups for enzyme inhibition in plants . This compound’s aminosulfanyl group might target similar pathways but with altered specificity or potency. Phosphonothionochloridates (e.g., O-methyl methylphosphonothionochloridate) are regulated precursors to toxic agents , highlighting the importance of functional group composition in hazard classification.

Experimental Data: notes that 2,6-dimethoxyphenoxy analogues with O-methyl substituents exhibit nanomolar affinity for 5-HT1A receptors, suggesting that O-methylation can enhance binding specificity in neuroactive compounds . This supports the hypothesis that this compound’s methyl ester could modulate interactions in biological systems. Thermal decomposition studies in show that O-methyl N-benzyl carbamate achieves 85–90% fractional conversion at 200°C, indicating robustness under high temperatures . Comparable data for this compound would clarify its suitability for high-temperature applications.

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